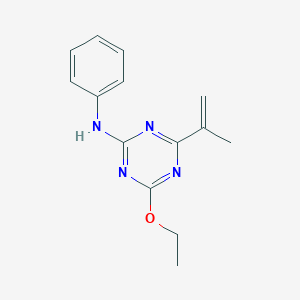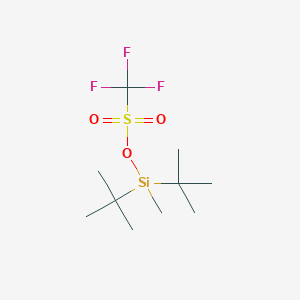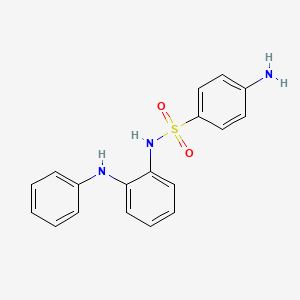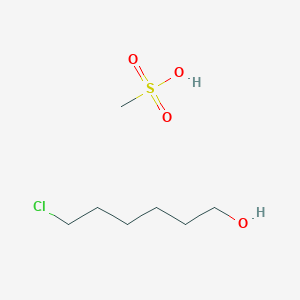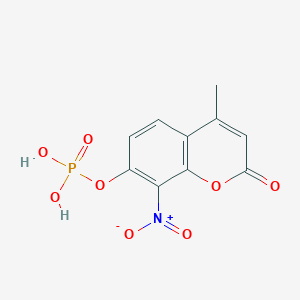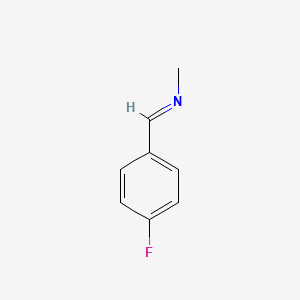
(E)-1-(4-Fluorophenyl)-N-methylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Fluorophenyl)-N-methylmethanimine is a chemical compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features a fluorophenyl group and a methyl group attached to the imine nitrogen, making it a unique derivative within this class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Fluorophenyl)-N-methylmethanimine typically involves the condensation reaction between 4-fluoroaniline and formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-fluoroaniline in a suitable solvent, such as ethanol.
- Add formaldehyde solution to the reaction mixture.
- Introduce a few drops of hydrochloric acid to catalyze the reaction.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide.
- Extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale techniques, such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Fluorophenyl)-N-methylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions often performed in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(E)-1-(4-Fluorophenyl)-N-methylmethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine: Explored for its pharmacological properties, including antibacterial and antifungal activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Fluorophenyl)-N-methylmethanimine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved depend on the specific enzyme targeted, but generally, the inhibition results in the disruption of essential biochemical processes within the cell.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- N′-[(1E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol
Uniqueness
(E)-1-(4-Fluorophenyl)-N-methylmethanimine is unique due to its specific structural features, such as the presence of a fluorophenyl group and a methyl group attached to the imine nitrogen. These structural characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Propiedades
Número CAS |
104156-56-1 |
|---|---|
Fórmula molecular |
C8H8FN |
Peso molecular |
137.15 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-N-methylmethanimine |
InChI |
InChI=1S/C8H8FN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3 |
Clave InChI |
XYIQVVNXMURAAK-UHFFFAOYSA-N |
SMILES canónico |
CN=CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


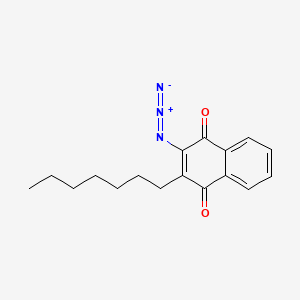
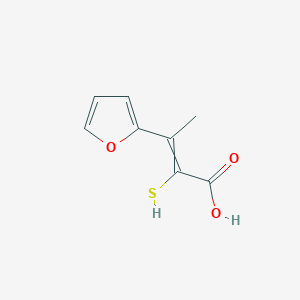
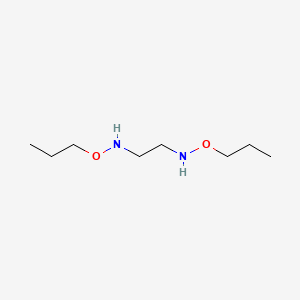

![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)
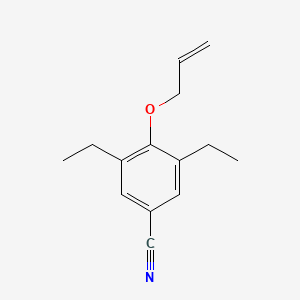
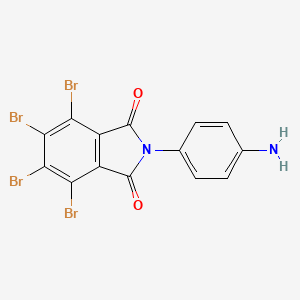
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

